4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the pyrazole class of heterocyclic aromatic organic compounds. Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of the Fluoroethyl Group: The difluoroethyl group can be introduced using appropriate fluorinating agents.
Amination and Alkylation: The amino group and the butyl group are introduced through amination and alkylation reactions, respectively.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce the nitro group to an amine.
Substitution: Substitution reactions can replace the butyl or difluoroethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different alkyl or aryl groups.
Scientific Research Applications
4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or enzymes.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
3-Amino-N-butyl-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-4-carboxamide
4-Amino-N-ethyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide
Uniqueness: 4-Amino-N-butyl-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the presence of the butyl group and the difluoroethyl group. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-amino-N-butyl-2-(2,2-difluoroethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4O/c1-2-3-4-14-10(17)9-7(13)5-15-16(9)6-8(11)12/h5,8H,2-4,6,13H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOUZBULDLNQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(C=NN1CC(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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